molecular formula C15H15NO2S B269371 N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide

Cat. No. B269371
M. Wt: 273.4 g/mol
InChI Key: LGOIMPIBWNLZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide, also known as LY404187, is a compound that belongs to the class of selective orexin receptor antagonists. This compound has gained significant attention in the scientific research community due to its potential therapeutic applications in various neurological disorders, including insomnia, narcolepsy, and anxiety.

Mechanism of Action

The orexin receptor is a G protein-coupled receptor that is activated by the neuropeptides orexin A and orexin B. These neuropeptides are produced by a small group of neurons in the hypothalamus and play a crucial role in the regulation of sleep-wake cycles, arousal, and appetite. N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide acts as a selective antagonist of the orexin receptor, thereby blocking the effects of orexin A and orexin B.
Biochemical and Physiological Effects:
Studies have shown that N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has several biochemical and physiological effects. This compound has been shown to increase the duration of sleep and decrease the latency to sleep onset in animal models. Additionally, this compound has been shown to reduce anxiety-like behavior in rats and improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide is its high selectivity for the orexin receptor. This compound has minimal off-target effects, making it an ideal tool for studying the role of the orexin receptor in various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide in scientific research. One potential application is in the development of novel therapies for insomnia and other sleep disorders. Additionally, this compound may have potential applications in the treatment of anxiety and other psychiatric disorders. Further research is needed to fully understand the therapeutic potential of this compound and its mechanism of action.

Synthesis Methods

The synthesis of N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide involves the reaction of 4-[(2-methylprop-2-en-1-yl)oxy]aniline with thiophene-2-carbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. Studies have shown that this compound acts as a selective antagonist of the orexin receptor, which is involved in the regulation of sleep-wake cycles and arousal.

properties

Product Name

N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

N-[4-(2-methylprop-2-enoxy)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15NO2S/c1-11(2)10-18-13-7-5-12(6-8-13)16-15(17)14-4-3-9-19-14/h3-9H,1,10H2,2H3,(H,16,17)

InChI Key

LGOIMPIBWNLZNX-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.